molecular formula C9H11NO3 B3051145 1-Methoxy-2,5-dimethyl-4-nitrobenzene CAS No. 3139-06-8

1-Methoxy-2,5-dimethyl-4-nitrobenzene

Cat. No. B3051145
CAS RN: 3139-06-8
M. Wt: 181.19 g/mol
InChI Key: KCPIVGRYBOMWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2,5-dimethyl-4-nitrobenzene is a chemical compound with the linear formula C9H11NO3 . It is also known as Benzene, 1-methoxy-2,5-dimethyl-4-nitro . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2,5-dimethyl-4-nitrobenzene consists of a benzene ring substituted with methoxy, dimethyl, and nitro groups . The molecular weight is 153.14 .


Physical And Chemical Properties Analysis

1-Methoxy-2,5-dimethyl-4-nitrobenzene is a solid compound . It has a density of 1.233 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural Analysis

1-Methoxy-2,5-dimethyl-4-nitrobenzene and related methoxybenzenes have been studied for their structural properties. These studies reveal insights into molecular planarity, steric hindrance effects, and intermolecular interactions such as hydrogen bonding. For instance, in a study on substituted methoxybenzenes, molecules of similar compounds were found to be planar, with specific molecular groups being twisted due to steric hindrance (Fun et al., 1997).

Chemical Reactivity and Synthesis

The chemical reactivity of 1-Methoxy-2,5-dimethyl-4-nitrobenzene in various conditions is of significant interest. Research on reactions in strongly basic solutions and the correlations of the rates of alkaline hydrolysis of similar compounds in aqueous dimethyl sulphoxide has been conducted, providing insights into the reaction mechanisms and substrate reactivity (Bowden & Cook, 1971). Additionally, studies on the synthesis of related compounds like 4-Methoxyphenol, involving the conversion of nitrobenzene derivatives through various intermediates, offer valuable information on reaction conditions and yield factors (Jian, 2000).

Atmospheric Chemistry

Methoxyphenols, similar to 1-Methoxy-2,5-dimethyl-4-nitrobenzene, are significant in atmospheric chemistry, especially regarding biomass burning emissions. Studies on the atmospheric reactivity of hydroxyl radicals with compounds like guaiacol (2-methoxyphenol) have revealed the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This research helps in understanding the atmospheric implications of these reactions (Lauraguais et al., 2014).

Safety And Hazards

This compound is classified as Aquatic Chronic 3 - Carc. 2 . It has hazard statements H351 - H412, which indicate that it is suspected of causing cancer and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking specific instructions before use .

properties

IUPAC Name

1-methoxy-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVGRYBOMWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314616
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2,5-dimethyl-4-nitrobenzene

CAS RN

3139-06-8
Record name NSC286492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2,5-dimethyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2,5-dimethyl-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Methoxy-2,5-dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-2,5-dimethyl-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-2,5-dimethyl-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-2,5-dimethyl-4-nitrobenzene

Citations

For This Compound
1
Citations
A Liška, J Ludvík - XXXII. Moderní Elektrochemické Metody - adoc.pub
Calix [4] arene is a suitable inert and stable frame for building" smart" molecules and supramolecular assemblies. Polynitrocalix [4] arenes where reducible nitro groups are located at …
Number of citations: 0 adoc.pub

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.